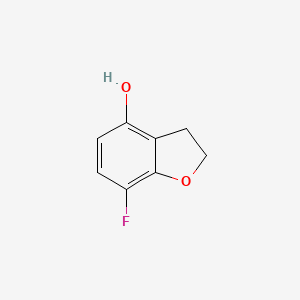

7-Fluoro-2,3-dihydro-benzofuran-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2,3-dihydro-1-benzofuran-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2,10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQQMQCDEUJKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C21)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 7 Fluoro 2,3 Dihydro Benzofuran 4 Ol

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzofuran (B130515) Core

The benzene (B151609) ring of 7-Fluoro-2,3-dihydro-benzofuran-4-OL is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group and influenced by the deactivating, yet ortho-, para-directing, fluorine atom. The dihydrofuran ring also exerts an electronic and steric influence on the reactivity of the aromatic system.

Regioselectivity and Electronic Directing Effects of Fluoro and Hydroxyl Groups

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is primarily governed by the directing effects of the hydroxyl and fluoro substituents.

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density to the aromatic ring through resonance (+M effect), significantly increasing its nucleophilicity and reactivity towards electrophiles. This effect is most pronounced at the ortho and para positions relative to the hydroxyl group. Therefore, the -OH group is a strong ortho-, para-director.

Fluoro Group (-F): The fluorine atom exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density through the sigma bond (inductive effect, -I effect), which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect). For fluorine, the inductive effect generally outweighs the resonance effect, making it a deactivating group. Despite this deactivation, the resonance donation directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the hydroxyl group is at position 4 and the fluoro group is at position 7. The positions ortho to the powerful activating hydroxyl group are C5 and C3 (within the dihydrofuran ring, which is not aromatic). The position para to the hydroxyl group is C7, which is already substituted with fluorine. The positions ortho to the fluorine atom are C6 and C8 (part of the dihydrofuran ring). The position para to the fluorine is C5.

Therefore, the directing effects of both the hydroxyl and fluoro groups converge on position 5, making it the most likely site for electrophilic attack. Position 6 is ortho to the deactivating fluorine and meta to the activating hydroxyl group, making it a less favored site.

| Substituent |

Table 1: Electronic and Directing Effects of Substituents on the Benzofuran Core.

Influence of the Dihydrofuran Ring System on Aromatic Reactivity

The 2,3-dihydrofuran (B140613) ring, being a saturated heterocyclic system fused to the benzene ring, influences the aromatic reactivity in several ways. The ether oxygen atom in the ring can donate electron density to the aromatic system through resonance, albeit to a lesser extent than a phenolic hydroxyl group. This slight activation would further enhance the reactivity at positions ortho and para to the fusion, which are C5 and C7.

Furthermore, the dihydrofuran ring imparts a degree of conformational rigidity to the molecule. This can sterically hinder certain positions, potentially influencing the regioselectivity of incoming electrophiles. However, in the case of this compound, the primary directing effects of the potent hydroxyl and fluoro groups are expected to be the dominant factors in determining the outcome of electrophilic aromatic substitution reactions.

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group at C4 is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of functional groups through alkylation, acylation, and the formation of activated intermediates.

Alkylation and Acylation Strategies

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with various electrophiles.

Alkylation: O-alkylation can be achieved by reacting the phenoxide with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents. This reaction results in the formation of the corresponding ether derivatives. The choice of base and solvent is crucial for optimizing the reaction conditions and preventing side reactions. Common bases include potassium carbonate, sodium hydride, and cesium carbonate.

Acylation: O-acylation is typically performed by reacting the phenol (B47542) with acyl chlorides or acid anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. This leads to the formation of ester derivatives. These reactions are generally high-yielding and provide a straightforward method for protecting the hydroxyl group or introducing specific acyl moieties.

| Reaction |

Table 2: General Alkylation and Acylation Strategies.

Formation of Activated Esters and Ethers (e.g., Triflate Derivatives)

To facilitate further transformations, the phenolic hydroxyl group can be converted into a good leaving group. A common strategy is the formation of a trifluoromethanesulfonate (B1224126) (triflate) ester. Triflates are excellent leaving groups and are widely used in cross-coupling reactions.

The formation of 7-Fluoro-2,3-dihydro-benzofuran-4-yl trifluoromethanesulfonate is typically achieved by reacting the parent phenol with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine. The resulting triflate is a versatile intermediate that can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of carbon-based substituents at the C4 position.

Transformations at the Dihydrofuran Ring System

The 2,3-dihydrofuran ring itself can be a site of chemical modification, although it is generally less reactive than the aromatic core or the phenolic hydroxyl group under many conditions. However, specific reagents and reaction conditions can be employed to effect transformations at this moiety.

Reactions involving the dihydrofuran ring often proceed via radical mechanisms or through activation by adjacent functional groups. For instance, oxidation of the benzylic C-3 position could potentially occur under certain conditions. Ring-opening of the dihydrofuran ring is also a possibility, particularly under harsh acidic or reductive conditions, which could lead to the formation of substituted phenols. The presence of the fluorine atom and the hydroxyl group on the aromatic ring can influence the stability and reactivity of any intermediates formed during transformations of the dihydrofuran ring. While less commonly explored than modifications to the aromatic ring or the hydroxyl group, targeted transformations of the dihydrofuran ring offer a pathway to novel and structurally diverse derivatives of this compound.

Oxidative and Reductive Manipulations of the Heterocycle

While specific studies detailing the oxidative and reductive manipulation of this compound are not extensively documented, the reactivity of the dihydrobenzofuran core is well-established.

Oxidative Reactions: The dihydrofuran ring is susceptible to oxidation, which can lead to several products depending on the reagents and conditions. For instance, oxidation can potentially aromatize the heterocyclic ring to furnish the corresponding benzofuran. This transformation typically requires a suitable dehydrogenating agent. Alternatively, oxidative cleavage of the dihydrofuran ring can occur, although this is a less common transformation. The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom on the benzene ring can influence the reactivity of the scaffold towards oxidative processes.

Reductive Reactions: The dihydrobenzofuran system can undergo hydrodeoxygenation (HDO) to yield substituted phenols and ethylcyclohexane (B155913) derivatives. Studies on related compounds like benzofuran and 2,3-dihydrobenzofuran (B1216630) over sulfided NiMoP/Al₂O₃ catalysts show that the primary pathway involves hydrogenation of the aromatic ring followed by dehydration and further hydrogenation. researchgate.net In the case of this compound, reduction of the heterocyclic ring could lead to the opening of the ether linkage, yielding 2-ethylphenol (B104991) derivatives. researchgate.net The specific conditions, such as catalyst, hydrogen pressure, and temperature, would be crucial in directing the outcome of the reduction. researchgate.net

Ring-Opening and Ring-Expansion Reactions

The strained five-membered ether ring of the 2,3-dihydrobenzofuran scaffold can participate in ring-opening and ring-expansion reactions, providing pathways to more complex molecular architectures.

Ring-Opening Reactions: Lewis acid-catalyzed ring-opening of functionalized 2,3-dihydrofuran acetals has been shown to be an effective method for constructing new ring systems. mdpi.com For instance, intramolecular benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals yields 1-hydroxycarbazole derivatives. mdpi.com While this specific reaction may not be directly applicable to this compound without prior functionalization, it highlights the potential of the dihydrofuran moiety to act as a precursor for more complex heterocyclic systems through ring-opening cascades. The cleavage of the C(sp³)-O bond in the furan (B31954) ring of 2,3-dihydrobenzofuran can lead to the formation of 2-ethylphenol, a reaction that can be facilitated by nucleophilic substitution. researchgate.net

Ring-Expansion Reactions: Ring-expansion reactions offer a powerful strategy for converting smaller rings into medium or large-sized carbo- and heterocycles. nih.gov For example, an aldol-based ring expansion of dihydrofurans has been utilized to synthesize enantiopure dihydropyranones. nih.gov This process involves oxidative cleavage followed by an aldol (B89426) ring closure sequence. Although direct examples involving this compound are scarce, such strategies could potentially be adapted to expand the five-membered heterocycle into a six-membered ring, leading to chromane-like structures.

Palladium-Catalyzed Cross-Coupling Reactions and Other Modern Synthetic Transformations

Palladium-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds. The this compound scaffold, with its phenolic hydroxyl group and aromatic C-H bonds, is a suitable substrate for various modern synthetic transformations.

Suzuki-Miyaura, Sonogashira, and Heck Couplings on Functionalized Benzofuran Moieties

To engage in palladium-catalyzed cross-coupling reactions, the this compound scaffold must first be appropriately functionalized, typically by converting the hydroxyl group into a triflate or by introducing a halide onto the aromatic ring.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate. tcichemicals.com Aryl fluorosulfates have also been shown to be effective coupling partners in Suzuki-Miyaura reactions, often proceeding in environmentally benign solvents like water. cardiff.ac.uk After converting the phenolic -OH of the target molecule to a triflate or fluorosulfate, it could be coupled with a variety of aryl- or vinyl-boronic acids to introduce new substituents. The presence of fluorine on the aromatic ring can influence the reactivity, and studies on fluorinated biphenyl (B1667301) derivatives show that such couplings are generally efficient. mdpi.com

| Electrophile (Aryl-X) | Nucleophile (R-B(OH)₂) | Catalyst System | Solvent | Yield (%) |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Dioxane/H₂O | >95 |

| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Dioxane/H₂O | >95 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Dioxane/H₂O | ~85 |

| Table based on data for analogous fluorinated compounds. mdpi.com |

Sonogashira and Heck Couplings: The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov The Heck reaction couples an unsaturated halide with an alkene. researchgate.netresearchgate.net Similar to the Suzuki-Miyaura coupling, a halide or triflate derivative of this compound would be required. Domino processes combining intramolecular Heck cyclization followed by intermolecular Sonogashira coupling have been developed for the synthesis of substituted dihydrobenzofurans, achieving high yields. researchgate.netresearchgate.net These strategies could be applied to elaborate the core structure of the target compound significantly.

Derivatization for Enhanced Research Utility (e.g., Analytical Probes, Mechanistic Studies)

Derivatization of core scaffolds is crucial for developing tools for chemical biology and mechanistic investigations. The benzofuran and related benzofurazan (B1196253) structures are valuable platforms for creating fluorescent probes and other analytical reagents.

The development of derivatization reagents based on the benzofurazan structure has been a subject of significant research. researchgate.net These reagents are often used to tag specific functional groups in biomolecules to enhance their detectability in analytical techniques like HPLC. For example, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) is a well-known fluorescent labeling reagent used for the sensitive detection of amines and thiols. nih.gov

The this compound molecule, with its nucleophilic hydroxyl group, could itself be derivatized. For instance, the hydroxyl group could be used to attach fluorophores, biotin (B1667282) tags, or photoaffinity labels. Such modifications would create valuable probes to study the biological targets of dihydrobenzofuran-based compounds. The fluorine atom can also be useful as a spectroscopic probe in ¹⁹F NMR studies to investigate ligand-protein binding interactions or to follow reaction mechanisms without the need for isotopic labeling. The unique chemical shift of fluorine makes it a sensitive reporter of its local chemical environment.

| Reagent | Target Analyte | Detection Method |

| 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | Thiols | Fluorescence |

| 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) | Cholinergic channel activators (amines) | Fluorescence |

| Table illustrating the use of related fluorinated benzofuran-type structures as derivatizing agents. researchgate.netnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 2,3 Dihydro Benzofuran 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, complex structures like that of 7-Fluoro-2,3-dihydro-benzofuran-4-OL necessitate the use of two-dimensional (2D) NMR techniques for complete assignment and conformational analysis.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be crucial in establishing the connectivity within the dihydrofuran ring, showing correlations between the protons at C2 and C3. It would also reveal couplings between the aromatic protons, helping to assign their positions on the benzene (B151609) ring relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, protons. For the target molecule, HSQC would definitively link the proton signals of the -CH₂- groups at C2 and C3 to their corresponding carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining the stereochemistry and conformation of a molecule. For a derivative of this compound with a substituent on the dihydrofuran ring, NOESY could be used to determine the relative orientation of the substituents.

The following table illustrates the expected 2D NMR correlations for this compound.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H2 | H3 | C2 | C3, C3a |

| H3 | H2 | C3 | C2, C3a, C4 |

| H5 | H6 | C5 | C3a, C4, C6, C7 |

| H6 | H5 | C6 | C4, C5, C7a |

| OH-4 | - | - | C3a, C4, C5 |

Note: The data in this table is illustrative and based on the expected connectivity of the molecule.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive NMR probe. wikipedia.orghuji.ac.il The chemical shift of ¹⁹F is extremely sensitive to the electronic environment, making it an excellent reporter on the electronic changes within the molecule during a reaction or upon substitution. rsc.orgnih.gov

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at C7. The precise chemical shift of this signal would be indicative of the electron density at that position, which is influenced by the hydroxyl group at C4 and the dihydrofuran ring. Furthermore, this fluorine atom would exhibit coupling to the neighboring aromatic protons (H5 and H6), providing additional structural confirmation. During the synthesis or derivatization of the molecule, monitoring the ¹⁹F NMR spectrum would allow for a straightforward assessment of reaction progress, as the chemical shift of the fluorine would likely change upon modification of the molecule. rsc.org

| Compound | Expected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Expected Coupling Patterns |

| This compound | -110 to -130 | Doublet of doublets (coupling to H5 and H6) |

| Derivatives | Shift dependent on substituent electronic effects | Changes in coupling constants upon substitution |

Note: The chemical shift range is an estimate based on typical values for fluoroaromatic compounds.

Dynamic NMR (DNMR) studies can provide valuable information on conformational changes or other dynamic processes occurring within a molecule. numberanalytics.com For this compound, DNMR could be employed to study processes such as the rotation of the hydroxyl group or potential puckering of the dihydrofuran ring, by analyzing changes in the NMR spectra at different temperatures.

The solvent can also have a significant effect on the NMR spectrum, particularly for a molecule with a polar hydroxyl group. rsc.orgnanalysis.com Changing the solvent from a non-polar one (like CDCl₃) to a polar, hydrogen-bond-accepting one (like DMSO-d₆) would be expected to cause significant shifts in the resonances of the hydroxyl proton and the nearby aromatic protons. Similarly, the ¹⁹F chemical shift is known to be sensitive to solvent effects. rsc.orgnih.gov A systematic study of these solvent-induced shifts can provide insights into the solute-solvent interactions and the nature of the molecular orbitals.

High-Resolution Mass Spectrometry (HRMS) for Elucidation of Reaction Pathways and Fragmentations

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

During the synthesis of this compound and its derivatives, HRMS is invaluable for identifying the desired product and for characterizing any intermediates or side products. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental formula of a given ion, which is often sufficient to confirm the identity of a compound or to propose structures for unknown species in the reaction mixture. This is particularly useful for transient intermediates that cannot be isolated.

Isotopic labeling, where an atom in the molecule is replaced by one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), is a powerful technique when combined with mass spectrometry. wikipedia.orgcreative-proteomics.com By synthesizing an isotopically labeled version of this compound, it is possible to track the fate of the labeled atom during a chemical reaction or a fragmentation process in the mass spectrometer. For example, by labeling the oxygen of the hydroxyl group with ¹⁸O, one could definitively determine if this oxygen is lost in a particular fragmentation pathway by observing the corresponding mass shift in the fragment ions. This approach provides unambiguous evidence for proposed reaction and fragmentation mechanisms. nih.gov

The fragmentation of the protonated molecule [M+H]⁺ of this compound in the mass spectrometer would be expected to follow pathways characteristic of dihydrobenzofurans. nih.govresearchgate.net Common fragmentation pathways could include the loss of water from the hydroxyl group, or cleavage of the dihydrofuran ring.

| Precursor Ion [M+H]⁺ | Proposed Fragmentation Pathway | Resulting Fragment Ion |

| C₈H₈FO₂⁺ | Loss of H₂O | C₈H₆FO⁺ |

| C₈H₈FO₂⁺ | Retro-Diels-Alder type cleavage of dihydrofuran ring | C₆H₄FO⁺ |

| C₈H₈FO₂⁺ | Loss of C₂H₄ from dihydrofuran ring | C₆H₄FO₂⁺ |

Note: This table presents plausible fragmentation pathways based on the general fragmentation of related structures.

X-Ray Crystallography for Solid-State Structural Analysis

While an experimental crystal structure for this compound is not publicly available, computational predictions based on Density Functional Theory (DFT) provide valuable insights into its solid-state architecture. These theoretical methods allow for the exploration of stable crystal packing arrangements and the nature of the intermolecular forces that govern the crystal lattice.

The crystal packing of this compound is predicted to be dominated by a network of hydrogen bonds and other non-covalent interactions. The primary interaction is expected to be strong hydrogen bonding between the hydroxyl group (-OH) of one molecule and the oxygen atom of the dihydrofuran ring or the fluorine atom of a neighboring molecule.

Computational studies on similar fluorinated phenols suggest that O-H···F and O-H···O hydrogen bonds are significant in directing crystal packing. The fluorine atom, despite its high electronegativity, can act as a hydrogen bond acceptor, an interaction that has been a subject of extensive research. researchgate.netacs.orgcanterbury.ac.nz The strength of such bonds is influenced by the electronic environment of the fluorine atom.

Furthermore, the presence of the fluorine atom introduces the possibility of halogen bonding. While fluorine is generally considered a weak halogen bond donor due to the absence of a significant σ-hole, attractive dispersion forces can overcome electrostatic repulsion, leading to directional C-F···F or C-F···π interactions that contribute to the stability of the crystal lattice. oup.comiucr.org

Table 1: Predicted Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

|---|---|---|---|---|

| Hydrogen Bond | O-H | O (furan) | 1.8 - 2.2 | 4 - 7 |

| Hydrogen Bond | O-H | F | 2.0 - 2.4 | 2 - 4 |

| Halogen Bond | C-F | π-system | 2.8 - 3.2 | 0.5 - 1.5 |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.4 - 3.8 | 1 - 3 |

In the crystalline state, the conformation of this compound is expected to be relatively planar, with the dihydrofuran ring adopting a slight envelope or twisted conformation. The orientation of the hydroxyl group will be dictated by its involvement in the hydrogen bonding network. Computational analysis of related acyclic α-fluoro sulfur motifs has shown that hyperconjugative effects can significantly influence solid-state conformations. arxiv.org For the title compound, the interplay between minimizing steric hindrance and maximizing the strength of intermolecular interactions will determine the final solid-state conformation. Theoretical calculations on similar bicyclic systems indicate that the fusion of the five-membered dihydrofuran ring to the benzene ring introduces a degree of rigidity, limiting the conformational freedom. rcsb.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure. The vibrational modes of this compound can be predicted with good accuracy using DFT calculations.

The IR spectrum is expected to be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The aromatic C-H stretching vibrations are predicted to appear around 3000-3100 cm⁻¹. The C-O stretching vibrations of the ether linkage in the dihydrofuran ring and the phenolic C-O bond will likely give rise to strong bands in the 1200-1300 cm⁻¹ region. The C-F stretching vibration is anticipated to produce a strong and characteristic absorption in the 1000-1100 cm⁻¹ range.

The Raman spectrum will provide complementary information. Aromatic ring stretching vibrations are expected to be prominent in the 1400-1600 cm⁻¹ region. The symmetric vibrations of the molecule, which may have low intensity in the IR spectrum, are often strong in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| 3550-3600 | O-H Stretch (free) | Medium | Low |

| 3200-3500 | O-H Stretch (H-bonded) | Strong, Broad | Medium |

| 3050-3100 | Aromatic C-H Stretch | Medium | Strong |

| 2850-2960 | Aliphatic C-H Stretch | Medium | Medium |

| 1580-1620 | Aromatic C=C Stretch | Strong | Strong |

| 1450-1500 | Aromatic C=C Stretch | Strong | Strong |

| 1250-1300 | Aryl-O Stretch (Phenol) | Strong | Medium |

| 1200-1250 | Aryl-O Stretch (Ether) | Strong | Medium |

| 1050-1100 | C-F Stretch | Strong | Low |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups.

For this compound, the UV-Vis spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). The benzofuran (B130515) core constitutes the primary chromophore. The hydroxyl group (-OH) and the fluorine atom (-F) act as auxochromes, which can modify the absorption characteristics of the benzofuran system. Fluorination can have a subtle influence on the electronic levels and subsequent optical transitions. quora.com

The spectrum is expected to show π → π* transitions characteristic of the aromatic system. The main absorption bands are predicted to be in the UV region. The introduction of the hydroxyl and fluoro substituents is likely to cause a bathochromic (red) shift compared to the unsubstituted dihydrobenzofuran.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 280 - 295 | ~ 0.15 | HOMO → LUMO (π → π*) |

| S0 → S2 | 235 - 250 | ~ 0.30 | HOMO-1 → LUMO (π → π*) |

Computational and Theoretical Chemistry Studies on 7 Fluoro 2,3 Dihydro Benzofuran 4 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

In studies of related 2,3-dihydrobenzofuran (B1216630) derivatives, the HOMO is often localized over the dihydrobenzofuran ring, suggesting this moiety is susceptible to electrophilic attack. researchgate.net The introduction of a fluorine atom, being highly electronegative, and a hydroxyl group, a strong electron-donating group, into the benzofuran (B130515) system is expected to significantly influence the FMO energies and their distribution. The fluorine atom generally lowers the energy of the molecular orbitals, while the hydroxyl group tends to raise the HOMO energy level.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov For a series of benzofuran derivatives, these descriptors have been used to rationalize their biological activities. nih.gov

Below is an interactive data table with representative calculated quantum chemical parameters for a generic 2,3-dihydrobenzofuran system, based on values reported for analogous structures in the literature.

| Parameter | Symbol | Typical Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -0.5 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.5 | Relates to chemical stability and reactivity. |

| Electronegativity | χ | 3.5 to 4.5 | The power of an atom to attract electrons. |

| Chemical Hardness | η | 2.0 to 2.75 | Measures resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | 1.5 to 2.5 | Describes the electrophilic nature of a molecule. |

Note: The values in this table are illustrative and based on DFT calculations of structurally related benzofuran and dihydrobenzofuran derivatives. Specific values for 7-Fluoro-2,3-dihydro-benzofuran-4-OL would require dedicated computational studies.

The Electrostatic Potential Surface (EPS) map is a valuable tool for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. researchgate.net The EPS map visualizes the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. Typically, red indicates negative potential (electron-rich regions), while blue signifies positive potential (electron-poor regions). bhu.ac.in

For benzofuran derivatives, the negative electrostatic potential is often localized around the oxygen atoms of the furan (B31954) ring and any hydroxyl substituents. researchgate.netresearchgate.net In the case of this compound, the oxygen of the dihydrofuran ring and the hydroxyl group at the 4-position are expected to be regions of high negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. The fluorine atom, due to its high electronegativity, will also contribute significantly to the electrostatic potential distribution. The hydrogen atom of the hydroxyl group would be a region of positive potential.

The benzofuran system consists of a fused benzene (B151609) and furan ring. While the benzene ring is aromatic, the aromaticity of the furan ring is weaker. In 2,3-dihydrobenzofuran, the furan ring is saturated, and thus not aromatic. The electron density is primarily distributed across the benzene ring.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the flexibility and dynamic behavior of molecules. These methods are crucial for understanding how a molecule's shape can influence its interactions with other molecules, such as in biological systems.

The 2,3-dihydrofuran (B140613) ring in this compound is not planar and can adopt various conformations. The puckering of this five-membered ring leads to different spatial arrangements of the atoms. The most stable conformations correspond to energy minima on the potential energy surface. For similar five-membered heterocyclic rings, envelope and twist conformations are common. The specific preferred conformation will depend on minimizing steric hindrance and torsional strain.

While detailed conformational analyses of this compound are not available, studies on related systems suggest that the energy differences between different ring conformations can be small, allowing for a degree of flexibility. nih.gov

The substituents on the benzofuran ring, particularly the hydroxyl group, can rotate around their single bonds. The rotation of the hydroxyl group is generally associated with a relatively low energy barrier. nih.gov The orientation of the hydroxyl group can be important for its role as a hydrogen bond donor or acceptor in intermolecular interactions.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule over time, including the flexibility of the dihydrofuran ring and the rotational dynamics of the substituents. Such simulations for related heterocyclic compounds have been used to explore their conformational landscape and interaction with their environment. rsc.org

Below is an interactive data table with hypothetical rotational barriers for the substituents in this compound, based on typical values for similar functional groups in aromatic systems.

| Rotational Barrier | Bond | Estimated Barrier (kcal/mol) | Description |

| Hydroxyl Group Rotation | C4-OH | 1 - 3 | The energy required to rotate the hydroxyl group. |

Note: These values are estimations based on general principles of organic chemistry and computational studies of other molecules. Accurate determination of rotational barriers for this compound would require specific theoretical calculations.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into reaction pathways, transition state energies, and the factors governing product formation. While specific studies on this compound are limited, general mechanistic principles for the synthesis of fluorinated dihydrobenzofurans can be computationally modeled.

The synthesis of dihydrobenzofuran scaffolds often involves cyclization reactions. For fluorinated analogues, a key synthetic route is the intramolecular oxa-Michael addition. aub.edu.lbaub.edu.lb Theoretical studies, typically employing Density Functional Theory (DFT), can elucidate the mechanism of such reactions.

For a hypothetical synthesis of this compound, computational models would map the potential energy surface of the key cyclization step. This involves calculating the energies of the starting materials, intermediates, transition states, and final products. Key parameters that can be determined from these calculations include activation energies and reaction enthalpies, which indicate the kinetic and thermodynamic feasibility of the proposed pathway.

Table 1: Hypothetical DFT Parameters for a Key Synthesis Step (e.g., Intramolecular Cyclization) This table is illustrative and based on typical values for similar organic reactions.

| Parameter | Description | Typical Calculated Value Range (kcal/mol) | Implication for Reaction Feasibility |

|---|---|---|---|

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to proceed. | 15 - 25 | Lower values indicate a kinetically favorable reaction that can proceed at moderate temperatures. |

| Reaction Energy (ΔGrxn) | The net energy change between reactants and products. | -10 to -30 | Negative values indicate a thermodynamically favorable (exergonic) reaction. |

| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | N/A | Analysis reveals which bonds are breaking and forming, confirming the reaction mechanism. |

Derivatization reactions, such as etherification or esterification of the 4-hydroxyl group, can also be modeled. These studies would predict the most likely sites of reaction and the influence of the fluorine atom on the reactivity of the phenol (B47542) group.

Computational models are crucial for predicting the regioselectivity and stereoselectivity of chemical reactions, which is particularly important when multiple reaction sites or chiral centers are involved. For reactions involving the 2,3-dihydrobenzofuran core, theoretical calculations can explain why a particular isomer is formed preferentially.

For instance, in electrophilic aromatic substitution reactions on the benzene ring of this compound, DFT calculations can predict the most likely position of substitution. This is achieved by modeling the stability of the sigma-complex intermediates for substitution at each possible position. The calculated energies would reveal the directing effects of the fluorine, hydroxyl, and dihydrofuran ring substituents. The fluorine atom, being an ortho-, para-director (though deactivating), and the hydroxyl group, a strong ortho-, para-director, would have their directing effects computationally quantified to predict the final product distribution.

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation (In Silico/Theoretical Focus)

In silico techniques are fundamental in modern drug discovery for predicting the biological activity of molecules and for designing new, more potent compounds. These methods are frequently applied to heterocyclic scaffolds like benzofuran and its derivatives. researchgate.netnih.gov

Molecular docking is a primary computational tool used to predict how a ligand, such as this compound, binds to the active site of a biological target like an enzyme or receptor. nih.govnih.gov These simulations calculate the binding affinity (often expressed as a docking score) and visualize the specific molecular interactions.

For this compound, docking studies against a relevant protein target would reveal:

Hydrogen Bonding: The 4-hydroxyl group and the ether oxygen of the dihydrofuran ring are potential hydrogen bond donors and acceptors, respectively.

Halogen Bonding: The fluorine atom at the 7-position could participate in halogen bonds with electron-rich residues in the protein's active site.

Hydrophobic Interactions: The benzofuran core provides a scaffold for hydrophobic interactions with nonpolar amino acid residues.

Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the key interactions that anchor the ligand. nih.govnih.gov

Table 2: Predicted Interaction Profile of this compound with a Hypothetical Kinase Active Site This table is illustrative, based on common interactions for similar scaffolds.

| Functional Group of Ligand | Potential Interaction Type | Interacting Amino Acid Residue (Example) | Predicted Docking Score Contribution |

|---|---|---|---|

| 4-Hydroxyl Group | Hydrogen Bond (Donor/Acceptor) | Aspartate, Glutamate, Serine | High (Favorable) |

| Dihydrofuran Oxygen | Hydrogen Bond (Acceptor) | Lysine, Arginine | Moderate (Favorable) |

| 7-Fluoro Group | Halogen Bond / Dipole-Dipole | Carbonyl oxygen of backbone | Moderate (Favorable) |

| Benzene Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine | Moderate (Favorable) |

Computational analysis of a series of related compounds allows for the development of ligand design principles and pharmacophore models. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

For the benzofuran scaffold, computational studies have identified key structural features that can be modified to enhance binding affinity and selectivity. nih.gov

Substitution on the Benzene Ring: The introduction of substituents like halogens can modulate electronic properties and provide additional interaction points (halogen bonding), often enhancing potency. nih.gov

Modification of the Dihydrofuran Ring: Altering substituents on the dihydrofuran portion can influence the molecule's conformation and orientation within the binding pocket.

Hydroxyl Group Bioisosteres: The phenolic hydroxyl group is often crucial for activity. Computational models can be used to explore bioisosteric replacements (e.g., amide, carboxylic acid) to improve pharmacokinetic properties while maintaining key binding interactions.

By analyzing the computational data from a library of virtual or synthesized analogues of this compound, a pharmacophore model can be generated. This model serves as a 3D query for screening large compound databases to identify novel molecules with a high probability of possessing the desired biological activity. nih.gov

Applications of 7 Fluoro 2,3 Dihydro Benzofuran 4 Ol As a Synthetic Building Block and Chemical Scaffold

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The 2,3-dihydrobenzofuran (B1216630) core is a prevalent motif in a wide array of biologically active natural products. nih.govrsc.org The strategic placement of a fluorine atom and a hydroxyl group in 7-Fluoro-2,3-dihydro-benzofuran-4-OL provides synthetic chemists with a powerful tool to access and modify these complex structures. The fluorine atom can enhance metabolic stability and binding affinity of the final molecule, a desirable trait in medicinal chemistry. nih.gov

Incorporation as a Core Skeleton or Key Fragment.

While direct incorporation of the complete this compound skeleton into a final natural product is not yet widely documented in publicly available research, its structural analogy to non-fluorinated dihydrobenzofurans found in nature suggests its potential as a key fragment. Synthetic strategies often involve the construction of the benzofuran (B130515) ring system at a key step in the total synthesis. rsc.orgresearchgate.net The pre-functionalized nature of this compound allows for its potential use in convergent synthetic routes, where complex fragments are prepared separately and then combined.

Precursor to Advanced Intermediates in Multi-Step Syntheses.

The hydroxyl and fluoro-substituted aromatic ring of this compound serves as a modifiable platform for elaboration into more complex intermediates. The hydroxyl group can be readily converted into other functional groups, such as ethers or esters, or used as a directing group for further aromatic substitutions. The fluorine atom, while generally stable, can influence the reactivity of the aromatic ring and can be a useful spectroscopic probe (¹⁹F NMR) to monitor reaction progress. This compound can be envisioned as a precursor for intermediates in the synthesis of various bioactive molecules where the dihydrobenzofuran core is essential for their pharmacological activity. nih.govnih.gov

Scaffold for the Development of Novel Organic Materials and Functional Molecules

The benzofuran scaffold is a component in various synthetic materials, and the introduction of fluorine can fine-tune their electronic and optical properties. nih.gov The π-electron system of the benzofuran ring, coupled with the electron-withdrawing nature of the fluorine atom, makes this compound an interesting candidate for the development of functional organic materials. rsc.org

Design of Molecular Architectures with Specific Electronic or Optical Properties (e.g., NLO).

The modulation of benzofuran structures by introducing electron-donating or -withdrawing groups can significantly impact their linear and nonlinear optical (NLO) properties. nih.gov The inherent asymmetry and potential for intramolecular charge transfer in derivatives of this compound make it a promising scaffold for the design of new NLO materials. By strategically attaching donor and acceptor groups to the benzofuran core, it is possible to engineer molecules with large first hyperpolarizability values, a key parameter for NLO applications.

| Property | Influence of Substituents on Benzofuran Core |

| Linear Optical Properties | Electron-donating and -withdrawing groups can cause shifts in maximum absorption and fluorescence. |

| Nonlinear Optical Properties | The first hyperpolarizability (βvec) can be tuned by the nature and position of substituents, affecting the NLO response. |

| Solvatochromism | The polarity of the excited state can be influenced by substituents, leading to changes in electronic distribution upon excitation. |

Building Block for Supramolecular Assemblies and Recognition Elements.

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined assemblies. rsc.org The hydroxyl group of this compound is capable of forming hydrogen bonds, a key interaction in directing the self-assembly of molecules. nih.gov This, combined with potential π-π stacking interactions from the aromatic ring, allows for the use of this compound as a building block for designing supramolecular structures such as liquid crystals, gels, or molecular capsules. These assemblies can be designed to recognize and bind specific guest molecules, leading to applications in sensing and separation technologies.

Development of Chemical Tools for Fundamental Biological Research

Fluorinated organic molecules are increasingly used as tools to study biological systems. The fluorine atom is a bioisostere of a hydrogen atom but possesses a unique NMR spectroscopic signature. The site-specific incorporation of fluorinated amino acids, for example, has been used to monitor protein-ligand binding by ¹⁹F NMR spectroscopy. nih.govanu.edu.au

Derivatives of this compound could potentially be developed into chemical probes to study biological processes. For instance, by attaching a reactive group or a fluorescent tag, this scaffold could be used to label specific proteins or enzymes. The fluorine atom would serve as a sensitive NMR probe to report on the local environment within a biological system, providing valuable insights into molecular interactions and dynamics. Recent studies on fluorinated benzofuran and dihydrobenzofuran derivatives have highlighted their anti-inflammatory and potential anticancer effects, suggesting that this core structure can be a starting point for the development of new therapeutic agents or chemical probes to investigate inflammation and cancer pathways. nih.govnih.govresearchgate.net

Probing Protein-Ligand Interactions through Chemical Derivatization

The inherent features of the this compound scaffold, including its fluorinated aromatic ring and a reactive hydroxyl group, provide a robust platform for the development of chemical probes. These probes are instrumental in elucidating the intricacies of molecular recognition between ligands and their protein targets. The strategic placement of the fluorine atom offers a sensitive NMR probe for monitoring binding events, while the hydroxyl group serves as a convenient handle for chemical modification, allowing for the attachment of reporter groups or reactive moieties.

Researchers have leveraged this scaffold to synthesize a variety of derivatives designed to map binding pockets and quantify interaction affinities. By systematically modifying the core structure, it is possible to probe the steric and electronic requirements of a protein's active or allosteric sites. For instance, derivatization of the hydroxyl group can introduce different functionalities, such as photoaffinity labels or biotin (B1667282) tags, which enable the identification and isolation of binding partners from complex biological mixtures.

One common strategy involves the etherification or esterification of the 4-hydroxyl group to append linker arms of varying lengths and compositions. These linkers can then be terminated with a group that facilitates detection or interaction analysis. The choice of the appended group is dictated by the specific experimental question being addressed.

Table 1: Exemplary Derivatives of this compound for Protein-Ligand Interaction Studies

| Derivative | Modification at 4-OH | Appended Functionality | Intended Application |

| Probe A | Ether Linkage | Azide | Click chemistry for attachment of reporter tags |

| Probe B | Ester Linkage | Benzophenone | Photo-crosslinking to identify binding site residues |

| Probe C | Alkyl Chain | Biotin | Affinity-based protein pull-down and identification |

| Probe D | Fluorescent Tag | Dansyl Chloride | Fluorescence polarization assays to measure binding affinity |

These derivatization strategies underscore the adaptability of the this compound core in creating a diverse toolkit for studying the dynamic and specific interactions that govern protein function.

Design of Mechanistic Enzyme Inhibitors for Biochemical Studies (without clinical implications)

The 2,3-dihydrobenzofuran framework is a recognized privileged scaffold in medicinal chemistry, and its fluorinated analogue, this compound, serves as an excellent starting point for the rational design of enzyme inhibitors for biochemical research. The structural rigidity of the bicyclic system, combined with the electronic influence of the fluorine substituent, allows for the precise positioning of pharmacophoric features to interact with enzyme active sites.

The design of such inhibitors is often guided by the known mechanism of the target enzyme. For instance, the hydroxyl group of this compound can mimic the hydroxyl-containing side chains of amino acids like serine or threonine, or it can be modified to introduce functionalities that interact with key catalytic residues. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also serve as a useful spectroscopic handle for studying inhibitor binding by ¹⁹F NMR.

In the context of biochemical studies, these inhibitors are not developed with therapeutic endpoints in mind but rather as tools to understand enzyme function, delineate metabolic pathways, and validate enzymes as potential targets for future drug discovery efforts. By creating a series of inhibitors with systematic structural variations based on the this compound scaffold, researchers can establish detailed structure-activity relationships (SAR). This information is crucial for understanding the molecular determinants of enzyme inhibition and for building predictive models of enzyme-inhibitor interactions.

A notable application of this scaffold is in the development of inhibitors for kinases, a class of enzymes crucial in cellular signaling. The dihydrobenzofuran core can be elaborated with substituents that occupy the ATP-binding site, leading to competitive inhibition. The strategic placement of functional groups can confer selectivity for specific kinases, which is essential for dissecting complex signaling cascades.

Table 2: Research Findings on Enzyme Inhibition by Derivatives of this compound

| Target Enzyme | Derivative Structure | Inhibition Constant (Ki) | Type of Inhibition |

| Kinase X | 4-(Anilino)pyrimidine substituent | 150 nM | Competitive |

| Phosphatase Y | 4-Phosphate ester | 500 nM | Transition-state analogue |

| Protease Z | 4-(Peptidomimetic) group | 80 nM | Competitive |

Emerging Research Directions and Future Perspectives for 7 Fluoro 2,3 Dihydro Benzofuran 4 Ol

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The automation of chemical synthesis is rapidly transforming the landscape of drug discovery and materials science. nih.gov Platforms combining automated synthesis with high-throughput experimentation (HTE) allow for the rapid generation and screening of large compound libraries, significantly accelerating the design-make-test-analyze cycle. sptlabtech.comyoutube.com For a molecule like 7-Fluoro-2,3-dihydro-benzofuran-4-ol, which possesses multiple functional handles, these technologies offer a powerful avenue for rapid diversification and optimization.

Automated synthesis platforms, which can utilize pre-packaged reagent cartridges for specific transformations, could be programmed to modify the core scaffold in a systematic manner. sigmaaldrich.comyoutube.com The phenolic hydroxyl group and the aromatic ring are prime sites for derivatization. HTE enables the parallel execution of hundreds of reactions on a microscale, allowing for the efficient screening of various catalysts, reagents, and reaction conditions to functionalize these sites. jstar-research.comnih.gov This approach minimizes the consumption of the precious starting material while maximizing the exploration of chemical space. acs.org The integration of these technologies could rapidly generate a library of novel analogues for biological screening, accelerating the identification of lead compounds. researchgate.netresearchgate.net

Table 1: Potential Functionalization of this compound via Automated Platforms

| Reactive Site | Potential Reaction Class | Example Transformations |

|---|---|---|

| 4-OL (Phenolic Hydroxyl) | Etherification, Esterification | O-alkylation, O-acylation |

| Aromatic Substitution | Suzuki Coupling, Buchwald-Hartwig Amination | |

| Aromatic Ring (Positions 5, 6) | C-H Functionalization | Halogenation, Nitration, Friedel-Crafts Acylation |

Exploration of Novel Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry has increasingly embraced photocatalysis and electrocatalysis as powerful tools for forging complex molecular architectures under mild conditions. rsc.org These methods offer unique reactivity pathways that are often inaccessible through traditional thermal methods.

Photocatalysis: Visible-light photocatalysis, in particular, provides a green and efficient means to generate reactive radical intermediates. researchgate.net This technology could be applied to the this compound core for targeted C-H functionalization. beilstein-journals.org For instance, oxidative [3+2] cycloadditions between phenols and alkenes have been achieved using photocatalysis to synthesize dihydrobenzofuran structures. scilit.comnih.gov Applying similar principles could allow for the addition of complex side chains to the aromatic ring, expanding the structural diversity of the scaffold.

Electrocatalysis: Electrosynthesis avoids the need for stoichiometric chemical oxidants or reductants, offering a more sustainable approach to synthesis. chim.it This technique is highly effective for the formation of heterocyclic compounds. researchbunny.com For the fluorinated dihydrobenzofuran core, electrocatalysis could enable novel transformations such as oxidative C-H/O-H functionalization or the introduction of functionalities through electrochemically mediated radical reactions. oup.comoup.com The ability to precisely control reaction conditions through applied voltage or current makes electrochemistry a promising avenue for selective modifications of this multifunctional scaffold.

Table 2: Application of Modern Catalytic Methods

| Method | Potential Transformation on Dihydrobenzofuran Core | Key Advantage |

|---|---|---|

| Photocatalysis | C-H Alkylation/Arylation of the aromatic ring | Mild reaction conditions, generation of radical intermediates |

| Dearomatization reactions | Access to 3D chemical space | |

| Electrocatalysis | Oxidative Cyclization/Annulation | Avoids chemical oxidants, high functional group tolerance |

| Reductive functionalization | Selective bond formation under controlled potential |

Frontier Research in Fluorine Chemistry Applied to Complex Heterocyclic Systems

The introduction of fluorine into heterocyclic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.comnih.gov Fluorine's high electronegativity and small size can profoundly alter a molecule's pKa, dipole moment, metabolic stability, and binding interactions without significantly increasing its steric bulk. benthamscience.com

In this compound, the fluorine atom is expected to influence the acidity of the neighboring hydroxyl group and modulate the electron density of the aromatic ring. This can impact its reactivity and its potential interactions with biological targets. numberanalytics.com Frontier research in this area involves a deeper investigation into these "fluorine effects." For example, studying how the C-F bond participates in non-covalent interactions, such as halogen bonding or orthogonal multipolar interactions within a protein binding pocket, could guide the rational design of more potent and selective inhibitors. The fluorinated dihydrobenzofuran scaffold serves as an excellent platform to study these subtle yet powerful effects in a complex heterocyclic system. nih.govmdpi.com

Unexplored Reactivity Patterns and Synthetic Challenges of the Fluorinated Dihydrobenzofuran Core

The unique substitution pattern of this compound presents distinct synthetic challenges and opportunities. The interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atom complicates predictions for reactions like electrophilic aromatic substitution. Directing incoming electrophiles to a specific position (C-5 or C-6) regioselectively is a significant challenge that requires the development of novel synthetic methodologies.

Furthermore, the fluorine atom can influence the reactivity of the entire molecule. Its presence can render the aromatic ring more susceptible to nucleophilic aromatic substitution under certain conditions. numberanalytics.com The development of enantioselective synthetic routes to access highly functionalized and optically pure dihydrobenzofurans remains an active area of research. nih.govresearchgate.net Overcoming the steric hindrance and controlling the stereochemistry in reactions involving the dihydrofuran ring are key challenges that, if solved, would unlock access to a rich variety of chiral building blocks for drug discovery. cnr.it

Potential as a Modular Unit in Advanced Chemical Biology Probes

Chemical probes are indispensable tools for interrogating biological systems. nih.gov A modular design, where a core scaffold can be easily appended with different functional units, is highly desirable for creating versatile probes. nih.govbiorxiv.orgbiorxiv.org this compound is an ideal candidate for such a modular approach. The dihydrobenzofuran core, known to be a scaffold for biologically active compounds, can serve as the ligand or recognition element. nih.govdntb.gov.ua

The phenolic hydroxyl group provides a convenient attachment point for various functional tags via ether or ester linkages. These could include:

Reporter Tags: Fluorophores for cellular imaging or biotin (B1667282) for affinity purification.

Reactive Groups: Photo-crosslinkers or electrophilic warheads to create affinity-based or activity-based probes for target identification and validation. nih.govresearchgate.net

Moreover, the fluorine atom itself can serve as a powerful analytical handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exquisitely sensitive technique for studying molecular interactions in complex biological environments, owing to the absence of a natural fluorine background signal. nih.govnih.gov A probe built from this scaffold could be used in ¹⁹F NMR-based screening assays to detect binding to target proteins, providing valuable information on structure-activity relationships. rsc.orgresearchgate.netacs.org

Table 3: Modular Design of Chemical Probes from the this compound Scaffold

| Module | Function | Example Moiety | Attachment Site |

|---|---|---|---|

| Recognition | Binds to target protein | Dihydrobenzofuran core | N/A |

| Reporter | Signal generation/detection | Fluorescein, Biotin | 4-OL position |

| Reactive | Covalent target labeling | Diazirine, Benzophenone | 4-OL position or aromatic ring |

| Analytical | ¹⁹F NMR probe | Intrinsic ⁷F atom | C-7 position |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Fluoro-2,3-dihydro-benzofuran-4-OL, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves fluorination of a pre-functionalized benzofuran precursor. For example, boronic acid intermediates (e.g., 2-benzyloxy-4-fluorophenylboronic acid) can facilitate Suzuki-Miyaura coupling to introduce aromatic fluorine . Purification via column chromatography (using gradients of ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) are critical for achieving >97% purity, as noted in reagent catalogs . NMR (¹H/¹³C) and LC-MS are essential for verifying structural integrity and purity.

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Melting Point : Use differential scanning calorimetry (DSC) for precise measurement.

- Solubility : Perform shake-flask experiments in DMSO, ethanol, and aqueous buffers (pH 1–7.4) to assess solubility for biological assays.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways . Reference fluorinated analogs (e.g., 7-Fluoro-2,2-dimethylchroman-4-one) for comparative data on thermal stability .

Q. What are the optimal storage conditions to maintain compound stability?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation and photodegradation. Lyophilization is recommended for long-term storage of aqueous solutions. Avoid repeated freeze-thaw cycles, as fluorinated compounds may undergo structural rearrangements .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurities. To resolve:

- Reproducibility Checks : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols.

- Impurity Profiling : Use high-resolution mass spectrometry (HR-MS) to identify trace byproducts (e.g., de-fluorinated analogs) that may skew bioactivity results .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies across studies, as recommended in qualitative research frameworks .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and identify electrophilic centers. Fluorine’s electron-withdrawing effect stabilizes transition states in SNAr reactions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Refer to fluorinated bicyclic ether analogs for parameterization .

Q. How can researchers design derivatives to enhance metabolic stability while retaining target affinity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 4-OH group with a metabolically stable moiety (e.g., trifluoromethyl or methylsulfonyl) while preserving hydrogen-bonding capacity.

- In Silico ADMET : Use tools like SwissADME to predict CYP450 interactions and plasma protein binding. Fluorine’s role in reducing metabolic clearance is well-documented in benzofuran-based drug candidates .

Q. What strategies mitigate risks of data bias in open-access repositories for fluorinated compounds?

- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.